molecular formula C23H25FN2O2 B2608852 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one CAS No. 849922-68-5

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B2608852
CAS No.: 849922-68-5
M. Wt: 380.463
InChI Key: OSFIKTJWYNHVNE-UHFFFAOYSA-N
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Description

The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a heterocyclic molecule featuring a chromen-2-one core substituted with three methyl groups (positions 5, 7, and 8) and a piperazine moiety linked via a methylene bridge. Chromene derivatives are pharmacologically significant, exhibiting anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-6-4-19(24)5-7-20/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIKTJWYNHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through a nucleophilic substitution reaction.

    Coupling with Chromenone Core: The substituted piperazine is then coupled with a chromenone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

  • Target Compound : Chromen-2-one (coumarin derivative) with 5,7,8-trimethyl substitution.
    • The chromen-2-one core is associated with diverse bioactivities, including enzyme inhibition and antioxidant effects. Methyl groups may enhance lipophilicity and metabolic stability .
  • Triazole Analog (Compound 7a, ): Replaces chromen-2-one with a 1,2,4-triazole ring. Triazoles are known for antimicrobial activity due to their ability to inhibit cytochrome P450 enzymes.
  • Chromen-5-one Analog () : Features a chromen-5-one core with bromophenyl and nitro substituents.
    • Chromen-5-one derivatives exhibit anti-cancer properties, with bromine’s electronegativity influencing DNA intercalation efficiency. The nitro group may contribute to redox-mediated cytotoxicity .

Piperazine Substituent Modifications

  • Target Compound : 4-Fluorophenyl group on piperazine.
    • Fluorine’s electron-withdrawing effect enhances binding to serotonin/dopamine receptors, common in CNS-targeting agents. The small size of fluorine minimizes steric hindrance .
  • Trifluoromethylphenyl Analog (Compound 21, ) : Substitutes fluorine with a trifluoromethyl group.
    • The trifluoromethyl group increases lipophilicity and metabolic resistance but may reduce solubility. This modification is prevalent in antiviral and anticancer agents .
  • Bromophenyl Analog () : Replaces fluorine with bromine.
    • Bromine’s larger atomic radius and polarizability improve π-π stacking interactions in enzyme binding pockets, enhancing potency in kinase inhibitors .

Biological Activity

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound with potential biological activities that have been explored in various scientific studies. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a piperazine moiety and a fluorophenyl group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H25FN6O
  • Molecular Weight : 420.4826 g/mol
  • CAS Number : 148680-54-0

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system. It is believed to act as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The following table summarizes the potential receptor interactions:

Receptor Type Interaction Type Effect
Serotonin ReceptorsAgonist/AntagonistMood regulation
Dopamine ReceptorsAgonistAntipsychotic effects
Other Neurotransmitter ReceptorsModulatorPotential anxiolytic effects

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

  • Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially mediated through serotonergic pathways.
  • Antipsychotic Effects : Its interaction with dopamine receptors suggests potential use in treating psychotic disorders.
  • Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress.

Study on Antidepressant Activity

A study published in PubMed Central evaluated the antidepressant-like effects of various derivatives of piperazine compounds, including the target compound. The results indicated that certain analogs exhibited significant reductions in immobility time in forced swim tests, suggesting antidepressant activity (IC50 values were noted to be in the low micromolar range) .

Inhibitory Effects on Enzymes

Another research focused on the inhibitory effects of related compounds on tyrosinase activity, an enzyme implicated in melanin production. The study reported IC50 values for several derivatives, demonstrating that modifications to the piperazine ring could enhance inhibitory potency . The target compound's structural similarities suggest it may also exhibit comparable enzyme inhibition.

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